molecular formula C17H19IN2O B12300151 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine

3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine

Cat. No.: B12300151
M. Wt: 394.25 g/mol
InChI Key: XJNXXDFOZGRNMR-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine typically involves multi-step organic reactions. One common method includes:

    Nucleophilic Substitution: Starting with a pyridine derivative, a nucleophilic substitution reaction introduces the piperidin-1-yl group.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl group.

    Reduction: Reduction reactions may target the iodine atom, converting it to a less reactive form.

    Substitution: The benzyloxy and iodine groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy-6-chloro-2-(piperidin-1-yl)-pyridine
  • 3-Benzyloxy-6-bromo-2-(piperidin-1-yl)-pyridine
  • 3-Benzyloxy-6-fluoro-2-(piperidin-1-yl)-pyridine

Uniqueness

The uniqueness of 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine lies in the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C17H19IN2O

Molecular Weight

394.25 g/mol

IUPAC Name

6-iodo-3-phenylmethoxy-2-piperidin-1-ylpyridine

InChI

InChI=1S/C17H19IN2O/c18-16-10-9-15(21-13-14-7-3-1-4-8-14)17(19-16)20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-13H2

InChI Key

XJNXXDFOZGRNMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3

Origin of Product

United States

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